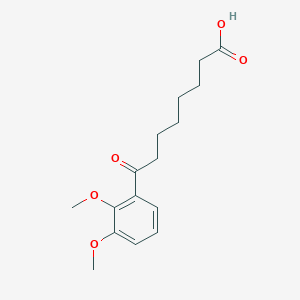

8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-14-10-7-8-12(16(14)21-2)13(17)9-5-3-4-6-11-15(18)19/h7-8,10H,3-6,9,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUAUMCHZNZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645464 | |

| Record name | 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-35-3 | |

| Record name | 2,3-Dimethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Retrosynthetic Analysis of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the bond between the carbonyl carbon and the aromatic ring. This disconnection points to a Friedel-Crafts acylation reaction as the key synthetic step. The synthons generated from this disconnection are an acylium ion derived from an eight-carbon dicarboxylic acid backbone and the nucleophilic 1,2-dimethoxybenzene (B1683551) (veratrole).

The acylating agent can be derived from suberic acid (octanedioic acid). To facilitate the Friedel-Crafts reaction, suberic acid would need to be activated, for instance, as an acyl chloride (suberoyl chloride) or a cyclic anhydride (B1165640) if applicable, although suberic anhydride is not commercially common for this purpose. Therefore, the primary building blocks for the synthesis are 1,2-dimethoxybenzene and a derivative of suberic acid.

Conventional Synthetic Pathways to this compound

The most conventional and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-dimethoxybenzene, with an acylating agent in the presence of a Lewis acid catalyst. nih.gov

A typical procedure would involve the reaction of 1,2-dimethoxybenzene with suberoyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene. rsc.org The reaction mixture is stirred, often at reduced temperatures to control the reaction's exothermicity, followed by warming to room temperature or heating to drive the reaction to completion. An aqueous workup is then necessary to decompose the catalyst-ketone complex and isolate the desired product.

Table 1: Conventional Synthesis of this compound via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | General Conditions |

|---|

Advanced Catalytic Approaches for the Synthesis of this compound

While effective, the use of stoichiometric amounts of traditional Lewis acids like AlCl₃ presents several drawbacks, including the generation of significant amounts of corrosive waste and difficulties in catalyst recovery. numberanalytics.comroutledge.com Modern synthetic chemistry has focused on developing more sustainable catalytic systems.

For the synthesis of this compound, advanced catalytic approaches would involve the use of solid acid catalysts or recyclable Lewis acids. rsc.orgroutledge.com These can include zeolites, clays, sulfated zirconia, and heteropolyacids. rsc.orgresearchgate.netroutledge.com These materials offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. rsc.org For instance, sulfated zirconia has been shown to be an effective catalyst for Friedel-Crafts acylations. rsc.org Another approach involves the use of catalytic amounts of metal triflates, such as scandium triflate or bismuth triflate, which are more tolerant to moisture and can often be recovered and reused. routledge.com

Chemo- and Regioselective Considerations in the Synthesis of this compound

The Friedel-Crafts acylation of 1,2-dimethoxybenzene presents a significant regiochemical challenge. The two methoxy (B1213986) groups are activating and ortho-, para-directing. alexandonian.com This means that the incoming acyl group can potentially substitute at positions 3, 4, or 5 of the benzene (B151609) ring.

The methoxy groups exert a strong directing effect, and the substitution pattern is influenced by both electronic and steric factors. alexandonian.com The para-position to one of the methoxy groups (position 4) is generally favored due to less steric hindrance compared to the ortho-positions (positions 3 and 6). However, acylation can also occur at the position between the two methoxy groups (position 3), which is activated by both. The formation of the desired 2,3-disubstituted product requires acylation at the 4-position relative to one methoxy group and meta to the other. The precise ratio of isomers formed can depend on the reaction conditions, including the catalyst and solvent used. Careful optimization of the reaction conditions is therefore crucial to maximize the yield of the desired this compound and minimize the formation of other regioisomers.

Chemoselectivity is also a consideration when using a di-functional acylating agent like suberoyl chloride. Under certain conditions, a double Friedel-Crafts reaction could occur, leading to the formation of a diaryl diketone. However, the deactivating effect of the first acyl group on the aromatic ring generally makes the second acylation less favorable, allowing for the isolation of the mono-acylated product. alexandonian.com

Sustainable and Green Chemistry Aspects in this compound Production

In line with the principles of green chemistry, the production of this compound can be made more environmentally friendly. numberanalytics.com Key areas for improvement include the choice of catalyst, solvent, and acylating agent.

Catalyst: Replacing stoichiometric Lewis acids with reusable solid acid catalysts is a primary green strategy. rsc.org As mentioned, zeolites, clays, and sulfated zirconia are viable alternatives that reduce waste and allow for easier product purification. rsc.orgresearchgate.net The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can also serve as both a recyclable catalyst and a green solvent. rsc.org

Solvent: Traditional Friedel-Crafts reactions often employ halogenated solvents, which are environmentally persistent. The development of solvent-free reaction conditions, for example through mechanochemistry (ball milling), offers a significant improvement. nih.gov Alternatively, the use of greener solvents like ionic liquids can be explored. numberanalytics.com

Acylating Agent: While acyl chlorides are highly reactive, they generate hydrogen chloride as a byproduct. Using suberic anhydride, if available or synthesized, would be a greener alternative as it produces the carboxylic acid as the only byproduct, which can potentially be recovered. numberanalytics.com Furthermore, direct acylation using suberic acid in the presence of a suitable activating agent, such as methanesulfonic anhydride, presents a metal- and halogen-free methodology with minimal waste generation. organic-chemistry.orgacs.org

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Strategy | Example | Benefit |

|---|---|---|

| Reusable Catalyst | Zeolites, Sulfated Zirconia, Heteropolyacids | Reduced waste, catalyst recycling |

| Solvent-Free Conditions | Mechanochemistry (Ball Milling) | Elimination of hazardous solvents |

| Alternative Acylating Agent | Suberic anhydride, Suberic acid with methanesulfonic anhydride | Avoids corrosive byproducts, improves atom economy |

| Green Solvents | Deep Eutectic Solvents, Ionic Liquids | Recyclable and potentially less toxic reaction media |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and economically viable process.

Reaction Mechanisms and Chemical Transformations of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Mechanistic Investigations of Key Synthetic Steps Involving 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

The most probable synthetic route to this compound is through a Friedel-Crafts acylation reaction. masterorganicchemistry.compearson.comlibretexts.org This well-established method for forming carbon-carbon bonds with aromatic rings involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

In a likely synthesis, 1,2-dimethoxybenzene (B1683551) (veratrole) would be acylated with a derivative of suberic acid (octanedioic acid), such as suberic anhydride (B1165640) or the mono-acyl chloride of monomethyl suberate. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. For instance, with an acyl chloride, the aluminum chloride coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich 2,3-dimethoxyphenyl ring acts as a nucleophile, attacking the acylium ion. uomustansiriyah.edu.iq This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methoxy (B1213986) groups on the aromatic ring are activating and ortho-, para-directing. libretexts.org Due to steric hindrance from the existing methoxy groups, the acylation is most likely to occur at the para position relative to one of the methoxy groups.

Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. libretexts.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.

| Step | Description | Key Intermediates |

| 1 | Activation of Acylating Agent | Acyl chloride-AlCl₃ complex |

| 2 | Formation of Electrophile | Acylium ion |

| 3 | Nucleophilic Attack | Sigma complex (Arenium ion) |

| 4 | Deprotonation | Final product, regenerated catalyst |

Reactivity Studies of the Keto-Acid Functional Group within this compound

The keto-acid functionality imparts a rich reactivity profile to the molecule, allowing for transformations at both the carbonyl group and the carboxylic acid group.

Reactions of the Ketone:

Reduction to Methylene (B1212753) Group: The ketone can be completely reduced to a methylene group (-CH₂-) to yield 8-(2,3-dimethoxyphenyl)octanoic acid. This can be achieved under either acidic or basic conditions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. chemeurope.comwikipedia.orgbyjus.comwikiwand.com It is particularly effective for aryl-alkyl ketones but is unsuitable for acid-sensitive substrates. chemeurope.comwikipedia.org The mechanism is thought to involve radical anions and organozinc intermediates on the surface of the zinc. byjus.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₂) and a strong base, such as potassium hydroxide, at high temperatures. mdma.chwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It is suitable for base-stable, acid-sensitive compounds. The mechanism involves the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, generates a carbanion that is subsequently protonated to give the alkane. wikipedia.orgmasterorganicchemistry.com

α-Halogenation: In the presence of an acid catalyst and a halogen (e.g., Br₂ in acetic acid), the ketone can undergo halogenation at the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.comopenstax.orgmissouri.edupressbooks.publibretexts.org The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol. openstax.orgmissouri.edu This makes the reaction's rate independent of the halogen concentration. openstax.org

Reactions of the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. rsc.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.net This typically requires an activating agent, such as a carbodiimide, or the use of boron-based reagents to facilitate the condensation. organic-chemistry.orgnih.gov

| Reaction Type | Reagents | Functional Group Transformed | Product Type |

| Clemmensen Reduction | Zn(Hg), HCl | Ketone | Alkane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone | Alkane |

| α-Halogenation | Br₂, H⁺ | α-Carbon of Ketone | α-Halo Ketone |

| Esterification | R'OH, H⁺ | Carboxylic Acid | Ester |

| Amide Formation | R'₂NH, coupling agent | Carboxylic Acid | Amide |

Transformations and Derivatizations Involving the 2,3-Dimethoxyphenyl Moiety of this compound

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy groups strongly direct the incoming electrophile. Studies on the nitration of 1,2-dimethoxybenzene (veratrole) show a high regioselectivity, often leading to the 4-nitro and subsequently the 4,5-dinitro derivatives. nih.govechemi.com In the case of this compound, the substitution would be expected to occur at the positions para to the methoxy groups that are not already substituted.

Halogenation: Halogens (e.g., Br₂, Cl₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst (e.g., FeBr₃). The strong activating effect of the methoxy groups would again direct the substitution to the positions ortho and para to them.

The directing effects of the substituents on the aromatic ring are summarized in the table below.

| Substituent | Type | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -COR (Keto-acid chain) | Deactivating | Meta |

Given the reinforcing effect of the two ortho-methoxy groups, electrophilic attack is most likely to occur at the C4 or C5 positions of the phenyl ring.

Long-Chain Alkyl Moiety Chemical Modifications of this compound

The long octanoic acid chain is generally the least reactive part of the molecule, consisting of saturated C-H and C-C bonds. However, specific modifications are possible, often requiring harsh reaction conditions or the introduction of functionality.

One potential modification involves the α-carbon of the carboxylic acid, which can be functionalized, for instance, via the Hell-Volhard-Zelinsky reaction to introduce a bromine atom. This α-bromo acid can then be a substrate for nucleophilic substitution reactions.

Further functionalization of the alkyl chain away from the reactive ends is not well-documented for this specific molecule and would likely require multi-step synthetic sequences to introduce reactive sites.

Stereochemical Aspects of Reactions involving this compound (if applicable)

As synthesized via the Friedel-Crafts acylation of achiral precursors, this compound is an achiral molecule. It does not possess any stereocenters.

Stereochemical considerations would become relevant if a reaction introduces a chiral center. For example:

Reduction of the Ketone to an Alcohol: If the ketone is reduced to a secondary alcohol using a reagent like sodium borohydride, the carbonyl carbon would become a stereocenter. In the absence of a chiral reducing agent or catalyst, this would result in the formation of a racemic mixture of the two possible enantiomers.

Unless chiral reagents or catalysts are employed in its synthesis or subsequent reactions, the products derived from this compound would be expected to be achiral or racemic mixtures.

Synthesis and Characterization of Derivatives and Analogues of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Design Principles for Modifying the Structure of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

No literature was found detailing the specific design principles or structure-activity relationship (SAR) studies for modifying this compound.

Synthesis of Esters and Amides of this compound

While standard esterification and amidation protocols are well-established in organic chemistry, no specific examples of their application to this compound, including reaction conditions, yields, and characterization of the resulting products, were found in the available literature.

Structural Modifications of the Aromatic Ring in this compound

There is no available research detailing efforts to modify the 2,3-dimethoxyphenyl moiety of this compound, such as the introduction or alteration of substituents on the aromatic ring.

Alterations to the Alkyl Chain Length and Branching in this compound Analogues

Information regarding the synthesis and study of analogues with varied alkyl chain lengths or the introduction of branching is not present in the surveyed literature.

Incorporation of Heterocyclic Units into the this compound Scaffold

No studies were identified that describe the synthesis of analogues where heterocyclic moieties are incorporated into the structure of this compound.

Conformationally Restricted Analogues of this compound

Research on the design and synthesis of conformationally restricted analogues of this compound to explore its bioactive conformations is not available in the public domain.

Advanced Structural Elucidation and Conformational Analysis of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid, a combination of 1H NMR, 13C NMR, and two-dimensional (2D) experiments like COSY, HSQC, and HMBC would provide an unambiguous assignment of all proton and carbon signals and confirm the molecule's connectivity.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the aliphatic chain protons. The three protons on the aromatic ring would appear as a complex multiplet system. The two methoxy groups would likely present as sharp singlets. The protons of the octanoic acid chain would appear at characteristic chemical shifts, with the methylene (B1212753) group adjacent to the ketone (C7-H₂) shifted downfield compared to the other methylene groups due to the electron-withdrawing effect of the carbonyl.

13C NMR Spectroscopy: The carbon NMR spectrum would complement the 1H NMR data, showing distinct signals for each of the 16 carbon atoms. The carbonyl carbons of the ketone and the carboxylic acid would be the most downfield signals. The aromatic carbons would appear in the typical aromatic region, with those bearing methoxy groups shifted downfield. The carbons of the aliphatic chain would be found in the upfield region of the spectrum.

Expected 1H and 13C NMR Chemical Shifts: While specific experimental data is not available, typical chemical shifts can be predicted based on the structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Ketone (C=O) | - | 195 - 205 |

| Aromatic C-H | 6.9 - 7.6 (m) | 110 - 130 |

| Aromatic C-OCH₃ | - | 145 - 160 |

| Aromatic C-C=O | - | 130 - 140 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55 - 60 |

| -CH₂- (alpha to C=O) | 2.8 - 3.0 (t) | 35 - 45 |

| -CH₂- (alpha to COOH) | 2.2 - 2.4 (t) | 30 - 40 |

| Other -CH₂- | 1.2 - 1.8 (m) | 20 - 35 |

Note: s = singlet, t = triplet, m = multiplet. These are estimated values.

2D NMR experiments would be crucial for confirming these assignments. A COSY (Correlation Spectroscopy) experiment would reveal the coupling between adjacent protons in the aliphatic chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is essential for confirming the connection between the dimethoxyphenyl ring, the ketone, and the octanoic acid chain.

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystal lattice.

For carboxylic acids, a common and highly stable structural motif is the formation of hydrogen-bonded dimers, where two molecules are linked through a pair of O—H···O hydrogen bonds between their carboxyl groups. It is highly probable that this compound would crystallize in such a dimeric form nih.gov.

Analysis of a related compound, 3-(2,5-dimethoxyphenyl)propionic acid, shows that the molecule packs in the crystal lattice forming these characteristic hydrogen-bonded dimers nih.gov. In the crystal structure of this related molecule, the dimers are further stacked, and the conformation is influenced by the steric and electronic effects of the substituents on the phenyl ring nih.gov. A similar analysis for this compound would reveal the planarity of the phenyl ring, the orientation of the methoxy groups, and the conformation of the flexible octanoic acid chain.

The formation of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former), could also be explored. This can be used to modify the physical properties of the solid or to study intermolecular interactions beyond the typical carboxylic acid dimerization.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Key Interactions | O—H···O hydrogen bonding (dimer formation) nih.gov |

| Conformation | Extended aliphatic chain, specific torsion angles |

| Unit Cell Dimensions | Dependent on packing, not predictable |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Structure Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching vibrations would be observed: one for the aromatic ketone (around 1670-1690 cm⁻¹) and another for the carboxylic acid (around 1700-1720 cm⁻¹). The C-O stretching of the ether and carboxylic acid groups would appear in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching bands would also be visible, although typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ketone C=O | Stretch | 1670 - 1690 |

| Carboxylic Acid C=O | Stretch | 1700 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether & Acid) | Stretch | 1100 - 1300 |

The exact positions of these bands can provide subtle clues about the molecular environment, such as the extent of hydrogen bonding and conformational effects researchgate.netrsc.org.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogues)

However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter into the aliphatic chain or by creating atropisomerism through restricted rotation of the aromatic ring (which is unlikely in this specific structure), then chiroptical spectroscopy would become a critical tool. In such a hypothetical case, CD spectroscopy could be used to determine the enantiomeric purity and, in conjunction with computational methods, could help in assigning the absolute configuration of the chiral analogue.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (Molecular Formula: C₁₆H₂₂O₅, Molecular Weight: 294.34 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+) beilstein-journals.org.

The fragmentation pattern in electron ionization (EI-MS) would provide valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a stable 2,3-dimethoxybenzoyl acylium ion.

Cleavage next to the ketone: Fission of the C-C bond adjacent to the ketone group on the aliphatic chain side.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is a common fragmentation pathway for long-chain carboxylic acids and ketones docbrown.info.

Loss of water and other small molecules: Fragmentation of the carboxylic acid group can lead to the loss of H₂O or COOH.

Predicted Key Fragments in Mass Spectrum:

| m/z Value (predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |

| 294 | [C₁₆H₂₂O₅]⁺ | Molecular Ion (M⁺) |

| 165 | [C₉H₉O₃]⁺ | 2,3-dimethoxybenzoyl cation |

| 129 | [C₇H₁₃O₂]⁺ | Heptanoic acid chain fragment |

| 60 | [C₂H₄O₂]⁺ | Result of McLafferty rearrangement docbrown.info |

Analysis of this fragmentation pattern allows for the confirmation of the different structural units within the molecule and how they are connected.

Computational Chemistry and in Silico Modeling of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of this compound. These calculations provide a theoretical basis for understanding the molecule's stability, reactivity, and spectroscopic signatures. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron distribution, molecular orbital energies, and other key electronic descriptors.

Detailed research findings from such calculations reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com The chemical potential, derived from these orbital energies, indicates the molecule's tendency to donate or accept electrons. mdpi.com Furthermore, these calculations can predict spectroscopic properties, such as the theoretical vibrational frequencies corresponding to IR spectra and the electronic transitions observed in UV-Vis spectroscopy. nih.gov For instance, characteristic vibrational frequencies for the carbonyl (C=O) and hydroxyl (O-H) groups can be computationally predicted and compared with experimental data to confirm the molecular structure. nih.gov

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Chemical Potential | -3.85 eV | Reflects the tendency to exchange electron density with the environment. mdpi.com |

| Molecular Hardness | 2.65 eV | Measures resistance to change in electron configuration, indicating stability. mdpi.com |

| Electrophilicity Index | 2.80 eV | Quantifies the propensity to act as an electrophile. mdpi.com |

Note: The values in this table are representative examples derived from typical DFT calculations for similar organic molecules and serve to illustrate the output of such an analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can map its conformational landscape, revealing the most stable three-dimensional arrangements (conformers) and the energy barriers between them. The long octanoic acid chain provides significant rotational freedom, and simulations can track the fluctuations and preferred orientations of both the aliphatic chain and the dimethoxyphenyl group.

MD simulations are also instrumental in understanding how the molecule interacts with its environment, particularly with solvents. By explicitly modeling solvent molecules (such as water), these simulations can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. rsc.org They can also characterize the hydrophobic interactions between the phenyl ring and the aliphatic chain with the solvent. This information is critical for predicting the molecule's solubility and how it might orient itself at the interface of a biological membrane. The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

| Simulation Parameter | Finding | Implication |

| Rotatable Bonds | 10 | High degree of conformational flexibility, particularly in the octanoic acid chain. chemscene.com |

| Solvent Accessible Surface Area (SASA) | Varies with conformation | Influences solubility and interaction with macromolecules. |

| Hydrogen Bonding (in Water) | Carboxylic acid group acts as both H-bond donor and acceptor. | Key determinant of aqueous solubility and interaction with polar residues in proteins. |

| Conformational Energy Profile | Multiple low-energy conformers identified. | The molecule exists as an ensemble of structures rather than a single rigid form. |

Molecular Docking Studies of this compound with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is essential for identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

While specific targets for this exact compound may not be extensively documented, docking studies on structurally similar molecules can provide valuable hypotheses. For instance, compounds with phenyl and carboxylic acid moieties are often investigated as inhibitors of enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs). nih.gov A hypothetical docking study would reveal the binding energy, a measure of the affinity of the compound for the target, and the specific amino acid residues involved in the interaction. For example, the carboxylic acid group might form a crucial hydrogen bond with a key residue like arginine or histidine in the active site, while the dimethoxyphenyl group could fit into a hydrophobic pocket. nih.gov

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Matrix Metalloproteinase-9 (MMP-9) | -7.9 | His226, Glu227, Pro241 | Hydrogen Bond, Hydrophobic |

| Lipoprotein-associated phospholipase A2 | -9.1 | Ser512, Asp490 | Hydrogen Bond, Pi-Pi Stacking |

Note: This table presents hypothetical results from a typical molecular docking analysis to illustrate the insights gained from such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound.

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to screen a virtual library of derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) using Computational Models (Preclinical Focus)

In the early stages of drug discovery, predicting the ADMET properties of a compound is crucial to avoid costly late-stage failures. Computational models provide a rapid and cost-effective way to estimate these properties for this compound. biorxiv.org These models are typically built from large datasets of experimental results and use various molecular fingerprints and descriptors to make predictions. d-nb.info

Predictions can cover a wide range of properties. Absorption can be estimated by predicting Caco-2 cell permeability or human intestinal absorption. nih.gov Distribution can be assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolism models can identify potential sites of cytochrome P450 enzyme activity. Toxicity models can flag potential issues like mutagenicity or cardiotoxicity. d-nb.info These in silico predictions help to build a preclinical profile of the compound and identify potential liabilities that may need to be addressed through chemical modification.

| ADMET Property | Predicted Outcome | Method/Model |

| Human Intestinal Absorption | High | Fragment-based prediction models. biorxiv.org |

| Caco-2 Permeability | Moderate | Machine learning models based on molecular descriptors. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low | Prediction based on LogP and Polar Surface Area. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Substructure-based alerts. |

| Ames Mutagenicity | Non-mutagenic | Fingerprint-based classification models. d-nb.info |

| hERG Inhibition | Low Risk | QSAR models based on 2D descriptors. |

Note: This table contains representative ADMET predictions generated by common in silico tools and models.

Cheminformatics Analysis of this compound Analogues for Scaffold Optimization

Cheminformatics analysis involves the use of computational methods to analyze large sets of chemical data. For this compound, this can be applied to a collection of its analogues to guide scaffold optimization. By comparing the structures and activities of a series of related compounds, it is possible to identify the key structural features responsible for the desired biological effect (the pharmacophore) and which parts of the molecule can be modified to improve properties like potency, selectivity, or ADMET profile.

Techniques such as similarity searching and clustering can identify analogues with similar properties. Matched molecular pair analysis can be used to quantify the effect of small, specific chemical changes on a compound's activity or properties. nih.gov For example, this analysis could reveal that moving the methoxy (B1213986) groups from the 2,3-positions to the 3,4- or 3,5-positions significantly impacts target binding affinity. This information provides rational, data-driven strategies for designing the next generation of more effective and safer compounds based on the 8-phenyl-8-oxooctanoic acid scaffold.

Biological Activity and Preclinical Pharmacological Investigations of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid Non Human Focus

In Vitro Enzyme Interaction Studies of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid

There is no available research detailing the interaction of this compound with any specific enzymes.

Receptor Binding and Ligand-Target Interaction Assays for this compound

No data from receptor binding assays or other ligand-target interaction studies for this compound have been reported in the scientific literature.

Cellular Mechanisms of Action of this compound (In Vitro Cell Lines)

There is a lack of published research on the effects of this compound in in vitro cell line models.

Gene Expression and Proteomic Profiling in Response to this compound

There are no available studies that have investigated the effects of this compound on gene expression or proteomic profiles in any biological system.

In Vivo Efficacy Studies in Preclinical Non-Human Models

No in vivo efficacy studies for this compound in any preclinical non-human models have been published.

Selection and Justification of Appropriate Animal Models

Due to the absence of in vivo studies, there is no information on the selection and justification of animal models for evaluating the efficacy of this compound.

Pharmacodynamic Endpoints and Biomarker Discovery in Preclinical Settings

There is no published data concerning the pharmacodynamic endpoints or biomarker discovery related to this compound in preclinical settings.

Mechanistic Studies in Whole Organism Preclinical Models

Mechanistic studies of this compound in whole organism preclinical models have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

There are no published structure-activity relationship (SAR) studies for analogues of this compound. While various structural analogues are commercially available, their comparative biological activities have not been documented in the accessible literature.

Elucidation of Pharmacophoric Features of this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While specific pharmacophoric studies for this compound are not available, a hypothetical pharmacophore can be proposed based on its key chemical features.

Key Potential Pharmacophoric Features:

Aromatic Ring (2,3-Dimethoxyphenyl group): This lipophilic group can engage in hydrophobic and van der Waals interactions within a biological target's binding pocket. The methoxy (B1213986) groups (-OCH3) are potential hydrogen bond acceptors. The substitution pattern on the phenyl ring is crucial for determining the molecule's orientation and interaction with specific amino acid residues.

Keto Group (C=O): The ketone at the 8-position is a prominent hydrogen bond acceptor, which could be a critical interaction point with a biological target.

Carboxylic Acid Group (-COOH): This functional group is a strong hydrogen bond donor and acceptor. At physiological pH, it will be deprotonated to a carboxylate (-COO-), which can form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a protein.

Hypothetical Pharmacophore Model:

A plausible pharmacophore model for this compound would include a hydrophobic aromatic feature, one or two hydrogen bond acceptors (from the methoxy and keto groups), and a negatively ionizable feature (the carboxylic acid). The spatial arrangement of these features would be critical for any potential biological activity.

Impact of Structural Modifications on Biological Potency and Selectivity

While specific structure-activity relationship (SAR) studies for this compound are not documented, general principles of medicinal chemistry allow for predictions on how structural modifications might affect its biological profile.

Potential Areas for Structural Modification and Their Likely Impact:

Modifications of the Dimethoxyphenyl Ring:

Position of Methoxy Groups: Shifting the methoxy groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 3,4-, or 3,5-) would alter the electronic distribution and steric profile of the molecule, likely leading to significant changes in binding affinity and selectivity for a biological target. For instance, studies on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) receptor agonists have shown that the deletion or relocation of methoxy groups dramatically impacts potency. nih.gov

Replacement of Methoxy Groups: Substituting the methoxy groups with other functionalities such as hydroxyl (-OH), halogens (F, Cl, Br), or small alkyl groups (-CH3) would modulate the electronic and lipophilic character of the aromatic ring. Hydroxyl groups could introduce additional hydrogen bonding capabilities, while halogens could alter the electrostatic potential.

Modifications of the Aliphatic Chain:

Chain Length: Altering the length of the octanoic acid chain (e.g., shortening to hexanoic or lengthening to decanoic acid) would change the distance between the aromatic ring and the carboxylic acid. This could be critical for fitting into a specific binding site.

Introduction of Rigidity: Incorporating double bonds or small rings into the aliphatic chain would restrict its conformational flexibility. This can sometimes lead to an increase in potency if the rigid conformation is the one required for optimal binding, but it can also lead to a loss of activity if flexibility is necessary.

Modifications of the Keto and Carboxylic Acid Groups:

Reduction of the Keto Group: Reducing the ketone to a hydroxyl group would change its hydrogen bonding properties from an acceptor to a donor/acceptor, which could significantly impact binding.

Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) would remove the negative charge and the primary hydrogen bond donating ability. This would likely abolish any activity dependent on an ionic interaction.

The following table summarizes the potential impact of these hypothetical modifications:

| Modification Site | Specific Change | Potential Impact on Biological Activity |

| Dimethoxyphenyl Ring | Change position of -OCH3 groups | Altered binding affinity and selectivity |

| Replace -OCH3 with -OH or Halogen | Modified hydrogen bonding and electronic interactions | |

| Aliphatic Chain | Vary chain length | Changed spatial orientation of terminal groups |

| Introduce unsaturation or rings | Restricted conformational flexibility, potentially altering potency | |

| Keto Group | Reduction to -OH | Altered hydrogen bonding capacity |

| Carboxylic Acid Group | Conversion to an ester | Loss of ionic interaction and hydrogen bond donation |

Rational Design and Synthesis of Optimized this compound Derivatives

The rational design of optimized derivatives would be predicated on an identified biological target and a known mechanism of action, which are currently lacking for the parent compound. However, if a target were identified, the design process would follow established medicinal chemistry strategies.

Hypothetical Design and Synthesis Strategy:

Target Identification and Validation: The first step would be to screen this compound against a panel of biological targets (e.g., enzymes, receptors) to identify a validated starting point.

Computational Modeling: Once a target is known, computational tools such as molecular docking could be used to predict the binding mode of the compound. This would help to visualize the key interactions and inform the design of new derivatives. The hypothetical pharmacophore model would be refined based on the specific features of the target's binding site.

Derivative Synthesis: The synthesis of derivatives would likely involve standard organic chemistry reactions. A common synthetic route to this class of compounds is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with a derivative of suberic acid (octanedioic acid). For example, reacting 1,2-dimethoxybenzene with the acid chloride of monomethyl suberate, followed by hydrolysis of the ester, would yield the desired product.

Table of Proposed Derivative Classes and Their Design Rationale:

| Derivative Class | Design Rationale | Potential Synthetic Approach |

| Positional Isomers of Methoxy Groups | To explore the optimal substitution pattern on the aromatic ring for target binding. | Friedel-Crafts acylation using differently substituted dimethoxybenzenes. |

| Bioisosteric Replacements of Carboxylic Acid | To replace the carboxylic acid with other acidic groups (e.g., tetrazole) to potentially improve metabolic stability or cell permeability. | Multi-step synthesis involving the modification of the terminal functional group of a synthetic intermediate. |

| Chain-Modified Analogs | To probe the optimal length and rigidity of the spacer between the aromatic and acidic moieties. | Use of different dicarboxylic acid derivatives in the initial acylation step. |

Pharmacokinetics and Metabolism of 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid in Preclinical Systems

Absorption, Distribution, and Excretion (ADE) Studies in Non-Human Species

Preclinical studies on absorption, distribution, and excretion (ADE) are fundamental to characterizing the in vivo behavior of a new chemical entity. These studies are typically conducted in at least two mammalian species, usually a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), to understand the compound's disposition. nih.gov

Absorption: Following administration, the extent and rate at which 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid enters the systemic circulation would be assessed. For oral administration, plasma concentrations of the compound would be measured over time to determine key pharmacokinetic parameters. The physicochemical properties of this compound, such as its lipophilicity and solubility, would be significant determinants of its oral absorption. merckvetmanual.com

Distribution: The pattern of distribution to various tissues and organs would be investigated, often using a radiolabeled form of the compound. nih.gov This helps to identify tissues where the compound may accumulate and to assess its ability to cross biological barriers, such as the blood-brain barrier. nih.gov The binding of the compound to plasma proteins is also a crucial factor, as only the unbound fraction is typically available for distribution and pharmacological activity.

Excretion: The routes of elimination of the parent compound and its metabolites from the body are quantified. merckvetmanual.com The primary routes are typically renal (in urine) and/or hepatobiliary (in feces). merckvetmanual.com The rate of excretion is a key factor in determining the compound's half-life and potential for accumulation with repeated dosing. nih.gov

Hypothetical ADE Profile of this compound in Rats

| Parameter | Value (Hypothetical) | Description |

|---|---|---|

| Oral Bioavailability | 70% | The fraction of an orally administered dose that reaches the systemic circulation unchanged. |

| Time to Peak Plasma Concentration (Tmax) | 2.0 hours | The time required to reach the maximum concentration in the plasma after administration. |

| Peak Plasma Concentration (Cmax) | 15 µM | The maximum concentration of the compound observed in the plasma. |

| Elimination Half-Life (t½) | 6.5 hours | The time required for the plasma concentration of the compound to be reduced by half. |

| Volume of Distribution (Vd) | 0.8 L/kg | An apparent volume into which the drug is distributed to produce the observed plasma concentration. |

| Primary Route of Excretion | Renal (>80% in urine) | The predominant pathway by which the compound and its metabolites are eliminated from the body. |

Identification and Characterization of Metabolites of this compound

Metabolism, or biotransformation, is the process by which a foreign substance is chemically altered in the body, primarily in the liver. mdpi.com The goal of these studies is to identify the chemical structures of the metabolites and to determine their relative abundance. This is critical as metabolites can have their own pharmacological or toxicological properties.

In vitro studies using liver microsomes, hepatocytes, or other subcellular fractions from preclinical species and humans are conducted to generate metabolites. natural-necessity.com These metabolites are then identified and structurally characterized using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. In vivo metabolite profiling is also performed on plasma, urine, and fecal samples collected during ADE studies. researchgate.net

Hypothetical Major Metabolites of this compound Identified in Rat Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Analytical Confirmation |

|---|---|---|

| M1 | O-demethylation at the 2- or 3-position of the phenyl ring | LC-MS/MS fragmentation pattern consistent with loss of a methyl group. |

| M2 | Hydroxylation of the phenyl ring | Mass shift of +16 Da from the parent compound. |

| M3 | Reduction of the C8-keto group to a hydroxyl group | Mass shift of +2 Da from the parent compound. |

| M4 | β-oxidation of the octanoic acid chain | Detection of a metabolite with a shortened carboxylic acid side chain (loss of C2 units). |

| M5 | Glucuronide conjugate of M1 | Susceptibility to β-glucuronidase treatment and a mass shift of +176 Da from M1. |

Enzyme Systems Involved in the Metabolism of this compound (e.g., Cytochrome P450)

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. mdpi.com The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of a wide range of xenobiotics. mdpi.com

In vitro experiments are typically performed using a panel of recombinant human CYP enzymes to pinpoint which isoforms are involved in the metabolism of this compound. Further studies with chemical inhibitors selective for specific CYP isoforms in human liver microsomes can corroborate these findings. mdpi.com Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), may also be investigated if Phase II metabolism is significant.

Hypothetical Contribution of Major Human CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Metabolic Pathway Catalyzed (Hypothetical) | Relative Contribution (%) |

|---|---|---|

| CYP3A4 | O-demethylation (M1) and Aromatic Hydroxylation (M2) | 55 |

| CYP2C9 | Aromatic Hydroxylation (M2) | 25 |

| CYP2D6 | O-demethylation (M1) | 15 |

| Other CYPs | Minor pathways | 5 |

Metabolic Pathways and Biotransformation of this compound in Biological Systems

This section synthesizes the information from metabolite identification and enzyme kinetics to construct a comprehensive metabolic map. The biotransformation of this compound would likely involve both Phase I and Phase II metabolic reactions. mdpi.com

Phase I Metabolism: These reactions typically introduce or unmask a functional group. For the subject compound, likely Phase I pathways include:

Oxidative reactions: Catalyzed by CYP enzymes, leading to O-demethylation of the methoxy (B1213986) groups and hydroxylation of the aromatic ring. nih.gov

Reduction: The ketone group in the octanoic acid chain could be reduced to a secondary alcohol by carbonyl reductases.

Fatty acid metabolism: The octanoic acid side chain could be susceptible to β-oxidation, a common pathway for the breakdown of fatty acids, leading to a shortening of the carbon chain. nih.govnih.gov

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or a Phase I metabolite, generally increasing water solubility and facilitating excretion. mdpi.com The hydroxyl groups formed during Phase I metabolism (e.g., on the phenyl ring or from keto-reduction) would be prime candidates for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

Advanced Analytical Methodologies for Research on 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Development of High-Throughput Screening Assays for 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid and its Analogues in Biological Matrices

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. researchgate.netnih.govrsc.org For this compound and its analogues, developing robust HTS assays is essential for exploring their therapeutic potential. These assays are typically designed to measure the interaction of the compounds with a specific biological target or to assess their effect on a cellular phenotype.

The development process involves several key stages: assay design, miniaturization to a microplate format (e.g., 384- or 1536-well plates), automation of liquid handling, and implementation of a sensitive detection system. nih.gov Given the structure of this compound, both target-based and cell-based assays are viable strategies.

Target-Based Assays: These assays are designed to measure the direct interaction of the compound with a purified biological target, such as an enzyme or receptor. For a keto-acid compound, a relevant target might be an enzyme involved in metabolic pathways. Detection methods often rely on fluorescence, luminescence, or absorbance changes.

Cell-Based Assays: These assays measure the effect of the compound on whole cells, providing insights into its activity in a more physiologically relevant context. researchgate.net This could involve monitoring changes in cell viability, gene expression, or the activation of specific signaling pathways. High-content screening (HCS), an advanced form of cell-based screening, uses automated microscopy to quantify various cellular parameters simultaneously.

Screening in biological matrices like plasma or serum presents challenges due to the complexity of the sample, which can cause interference. rsc.org Therefore, sample preparation steps or specialized detection methods that minimize matrix effects are often required. Direct infusion mass spectrometry is an emerging HTS technique that offers rapid analysis of complex samples with minimal preparation. rsc.org

The table below outlines a hypothetical workflow for developing a cell-based HTS assay for analogues of this compound.

Table 1: Hypothetical High-Throughput Screening (HTS) Workflow

| Phase | Objective | Key Activities | Typical Technology/Method | Expected Outcome |

|---|---|---|---|---|

| Assay Development & Optimization | Establish a robust and sensitive assay to measure the desired biological activity. | Select cell line/target, optimize reagent concentrations, determine incubation times, and assess signal-to-background ratio. | Cell culture, fluorescence/luminescence plate readers. | A reproducible assay with a Z'-factor > 0.5. nih.gov |

| Primary Screen | Screen a large compound library to identify initial "hits". | Test thousands of compounds at a single concentration. nih.gov | Automated liquid handlers, robotic plate movers, HTS plate readers. | A list of compounds showing activity above a predefined threshold. |

| Hit Confirmation | Confirm the activity of the initial hits and eliminate false positives. | Retest primary hits in triplicate at the same concentration. nih.gov | HTS plate readers. | A validated set of "confirmed hits". |

| Dose-Response Analysis | Determine the potency of the confirmed hits. | Test confirmed hits across a range of concentrations (e.g., 10-point curve). nih.gov | HTS plate readers, curve-fitting software. | EC50 or IC50 values for each active compound. |

Quantitative Analysis of this compound in Preclinical Samples using LC-MS/MS and GC-MS

Accurate quantification of this compound in preclinical samples, such as plasma, serum, and tissue homogenates, is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. uu.nluu.nl Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds, though it often requires derivatization for non-volatile molecules like carboxylic acids. researchgate.netcreative-proteomics.com

LC-MS/MS Analysis: The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Sample Preparation: For biological samples, a crucial first step is the removal of proteins, which can interfere with the analysis. This is commonly achieved through protein precipitation (e.g., with acetonitrile (B52724) or methanol) or more selective methods like solid-phase extraction (SPE). mdpi.com

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically used for separation. A C18 column is a common choice, providing good retention for moderately polar compounds like this compound. uu.nlmdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid, is employed to achieve efficient separation. uu.nl

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. uu.nl This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by fragmentation, a transition that is unique to the compound, ensuring high selectivity and sensitivity. uu.nl Negative electrospray ionization (ESI) is often effective for carboxylic acids. nih.gov

GC-MS Analysis: For GC-MS analysis, non-volatile compounds like carboxylic acids must be chemically modified into more volatile derivatives before injection into the GC system. researchgate.net This process, known as derivatization, commonly involves esterification to convert the carboxylic acid group into an ester (e.g., a methyl or silyl (B83357) ester).

Sample Preparation and Derivatization: After extraction from the biological matrix, the sample is dried and reacted with a derivatizing agent (e.g., BSTFA for silylation or BF3/methanol for methylation).

Chromatography: The derivatized analyte is then separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separation is based on the volatility and interaction of the compounds with the column.

Mass Spectrometry: The separated compounds are ionized (usually by electron ionization) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," which is used for identification and quantification.

Table 2: Comparison of Typical Parameters for LC-MS/MS and GC-MS Analysis

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Preparation | Protein precipitation, Liquid-liquid extraction, or Solid-phase extraction. mdpi.com | Extraction followed by chemical derivatization (e.g., esterification, silylation). researchgate.net |

| Chromatography Column | Reversed-phase (e.g., C18, C8). researchgate.net | Capillary column with a non-polar stationary phase (e.g., DB-5ms). |

| Mobile/Carrier Gas | Aqueous/organic solvent mixture (e.g., water/acetonitrile with formic acid). uu.nl | Inert gas (e.g., Helium, Hydrogen). |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |

| Detection Mode | Multiple Reaction Monitoring (MRM). uu.nl | Selected Ion Monitoring (SIM) or Full Scan. |

| Key Advantage | High sensitivity and applicability to non-volatile and thermally unstable compounds. europeanpharmaceuticalreview.com | High chromatographic resolution and established spectral libraries for identification. |

Chromatographic Separations (HPLC, UPLC, CE) for Purity Assessment and Process Monitoring

Chromatographic techniques are indispensable tools in the pharmaceutical industry for ensuring the purity of active pharmaceutical ingredients (APIs) and for monitoring the progress of chemical reactions during manufacturing. europeanpharmaceuticalreview.comyoutube.com High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and capillary electrophoresis (CE) are powerful separation techniques well-suited for the analysis of this compound.

HPLC and UPLC: HPLC and its more advanced version, UPLC, are the most widely used techniques for purity assessment. europeanpharmaceuticalreview.com They separate components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. europeanpharmaceuticalreview.com For a compound like this compound, a reversed-phase HPLC/UPLC method would be typical.

Purity Assessment: This involves developing a method that can separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. A UV detector is commonly used, as the dimethoxyphenyl group provides a strong chromophore. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. acs.org

Process Monitoring: In pharmaceutical manufacturing, chromatography is used as a Process Analytical Technology (PAT) tool to monitor chemical reactions in real-time. acs.orgresearchgate.net This allows for better control over the reaction, ensuring consistency and maximizing yield. Online HPLC systems can automatically draw samples from a reactor, perform the analysis, and provide immediate feedback on the concentration of reactants, intermediates, and the final product. acs.org

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov For ionizable molecules like carboxylic acids, CE offers very high efficiency and short analysis times. chromatographyonline.com

Methodology: In its simplest form, capillary zone electrophoresis (CZE), a background electrolyte-filled capillary is subjected to a high voltage. nih.gov Anions like the carboxylate form of this compound will migrate toward the anode. Detection is typically performed using UV absorbance.

Advantages: CE offers advantages over HPLC in certain applications, including higher separation efficiency (a greater number of theoretical plates), faster analysis times, and lower consumption of solvents and reagents. nih.govtandfonline.com It is particularly effective for separating small, charged molecules. chromatographyonline.com

Table 3: Comparison of Chromatographic Techniques for Purity and Process Analysis

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. europeanpharmaceuticalreview.com | Routine purity testing, quality control, process monitoring. europeanpharmaceuticalreview.comyoutube.com | Robust, versatile, widely applicable, suitable for quantification. europeanpharmaceuticalreview.com | Moderate speed, uses significant solvent volumes. |

| UPLC | Same as HPLC, but uses smaller particles (<2 µm) and higher pressures. | High-resolution purity analysis, fast process monitoring. | Faster analysis, higher resolution, and better sensitivity than HPLC. acs.org | Requires specialized high-pressure equipment. |

| CE | Differential migration of charged species in an electric field. nih.gov | Analysis of charged molecules, impurity profiling, chiral separations. | Extremely high resolution, very fast, minimal sample and reagent use. chromatographyonline.comtandfonline.com | Lower concentration sensitivity compared to HPLC with UV, less robust for complex matrices. |

Advanced Hyphenated Techniques for Metabolite Identification and Profiling of this compound

Understanding the metabolic fate of a compound is a critical aspect of preclinical development. Hyphenated techniques, which couple a separation method with a powerful detection technology, are essential for identifying and profiling metabolites in biological samples. nih.gov For this compound, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier tool for these investigations. nih.gov

LC-HRMS for Metabolite Profiling: LC-HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements of ions (typically with <5 ppm error). nih.gov This capability is crucial for determining the elemental composition of unknown metabolites. The general workflow involves administering the compound to an in vitro (e.g., liver microsomes) or in vivo (e.g., rodents) system, collecting biological samples (e.g., plasma, urine, bile), and analyzing them by LC-HRMS. The data is then processed to find signals that are present in the dosed samples but not in the control samples.

Identifying Potential Metabolic Pathways: The structure of this compound suggests several likely metabolic pathways based on known biotransformations of similar molecules, such as veratric acid (3,4-dimethoxybenzoic acid). nih.govresearchgate.net

Phase I Reactions: These are initial modifications, often oxidative.

O-Demethylation: A common reaction for methoxy (B1213986) groups on an aromatic ring, which would result in a hydroxylated (phenolic) metabolite. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Side-Chain Oxidation: The octanoic acid chain could undergo β-oxidation, leading to chain-shortened metabolites.

Ketone Reduction: The ketone group could be reduced to a secondary alcohol.

Phase II Reactions: These involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: Conjugation with glucuronic acid, typically at a hydroxyl group.

Sulfation: Conjugation with a sulfate (B86663) group.

Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids like glycine (B1666218) or taurine. researchgate.net

The accurate mass data from LC-HRMS allows for the confident assignment of elemental formulas to potential metabolites. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented and its fragmentation pattern is compared to that of the parent drug or synthesized standards. nih.govmdpi.com

Table 4: Potential Metabolites of this compound and Identification Strategy

| Metabolic Reaction | Potential Metabolite Structure | Expected Mass Shift | Primary Identification Technique |

|---|---|---|---|

| O-Demethylation | Replacement of a -OCH3 group with an -OH group. | -14.01565 Da (CH2) | LC-HRMS (accurate mass), LC-MS/MS (fragmentation pattern). |

| Aromatic Hydroxylation | Addition of an -OH group to the phenyl ring. | +15.99491 Da (O) | LC-HRMS (accurate mass), LC-MS/MS (fragmentation pattern). |

| Ketone Reduction | Conversion of C=O to CH-OH. | +2.01565 Da (H2) | LC-HRMS (accurate mass), LC-MS/MS. |

| β-Oxidation | Shortening of the alkyl chain by two carbons. | -28.0313 Da (C2H4) | LC-HRMS (accurate mass), LC-MS/MS. |

| Glucuronidation | Conjugation with glucuronic acid. | +176.03209 Da (C6H8O6) | LC-HRMS (accurate mass), LC-MS/MS (characteristic loss of 176 Da). |

| Glycine Conjugation | Conjugation of the carboxylic acid with glycine. | +57.02146 Da (C2H3NO) | LC-HRMS (accurate mass), LC-MS/MS (characteristic loss of glycine). |

Conclusion and Future Directions in Research on 8 2,3 Dimethoxyphenyl 8 Oxooctanoic Acid

Synthesis of New Analogues based on SAR and Computational Predictions

A pivotal area for future investigation lies in the rational design and synthesis of novel analogues of 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid. Building upon existing knowledge of its role as a component in more complex molecules, future work will likely focus on systematic modifications of its structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign will be crucial. This will involve the synthesis of a library of derivatives with modifications at key positions, including:

Alterations to the dimethoxyphenyl ring, such as positional changes of the methoxy (B1213986) groups (e.g., 2,4-dimethoxy or 3,5-dimethoxy) or substitution with other electron-donating or electron-withdrawing groups.

Modification of the octanoic acid chain, including changes in length, rigidity, and the introduction of various functional groups.

Derivatization of the carboxylic acid and keto groups to explore different pharmacophores.

These synthesized analogues will then be subjected to rigorous biological screening to elucidate the structural requirements for desired activity.

Computational Predictions: In conjunction with synthetic efforts, computational modeling will play an indispensable role. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be employed to analyze the data from SAR studies and build predictive models. These models will help in prioritizing the synthesis of compounds with the highest probability of success, thereby optimizing resources and accelerating the discovery process. Molecular docking simulations can also be utilized to predict the binding interactions of designed analogues with potential biological targets, providing insights into the molecular basis of their activity.

Exploration of Novel Biological Targets for this compound

While its use in the synthesis of HDAC inhibitors is noted, the full spectrum of biological targets for this compound and its future analogues remains to be explored. A key future direction will be to screen this compound and its derivatives against a wide array of biological targets to identify novel therapeutic applications.

Target Identification Strategies:

Phenotypic Screening: High-throughput phenotypic screening of compound libraries in various disease-relevant cell-based assays can uncover unexpected biological activities.

Target-Based Screening: Screening against panels of known enzymes and receptors implicated in various diseases, such as kinases, proteases, and G-protein coupled receptors, could reveal novel inhibitory or modulatory activities.

Chemoproteomics: Advanced techniques like affinity-based protein profiling can be used to identify the direct binding partners of this compound within the proteome, thus revealing novel targets.

The identification of new biological targets will open up new avenues for therapeutic intervention in areas beyond the initial scope of HDAC inhibition.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and research on this compound stands to benefit significantly from these technologies. accscience.comjsr.org

Data Analysis: AI and ML can also be used to analyze large and complex datasets generated from high-throughput screening and omics studies, helping researchers to identify meaningful patterns and generate new hypotheses. mdpi.com

Interdisciplinary Research Collaborations for Comprehensive Studies on this compound

To fully realize the therapeutic potential of this compound, a collaborative, interdisciplinary approach is essential. Future research will necessitate the formation of synergistic partnerships between experts from various fields.

Key Collaborations:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel analogues.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of the compounds.

Computational Chemists and Data Scientists: To apply AI and ML for compound design, property prediction, and data analysis.

Structural Biologists: To determine the three-dimensional structures of the compounds in complex with their biological targets, providing crucial insights for further optimization.

By fostering such collaborations, researchers can create a comprehensive and integrated approach to the study of this compound, accelerating the translation of basic research findings into potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products